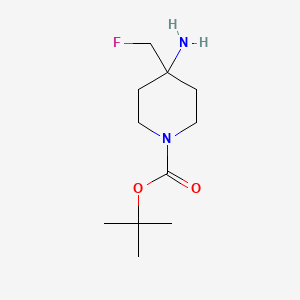![molecular formula C9H9NOS B12987914 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12987914.png)
5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazines It consists of a benzene ring fused to a thiazine ring, with a methyl group attached to the 5th position and a carbonyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one can be achieved through a copper-catalyzed cascade method. This involves the reaction of 2-halo-N-(2-halophenyl)-acetamides with AcSH (acetyl sulfide) via an SN2/deacetylation/coupling process . The reaction conditions typically include the use of a copper catalyst and appropriate solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methyl group and other positions on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-benzo[b][1,4]thiazin-3(4H)-one: Lacks the methyl group at the 5th position.
Quinoxalin-2(1H)-one: Contains a nitrogen atom in place of the sulfur atom in the thiazine ring.
Phenothiazine: Has an additional benzene ring fused to the thiazine ring.
Uniqueness
5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to the presence of the methyl group at the 5th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .
Propriétés
Formule moléculaire |
C9H9NOS |
|---|---|
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
5-methyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H9NOS/c1-6-3-2-4-7-9(6)10-8(11)5-12-7/h2-4H,5H2,1H3,(H,10,11) |
Clé InChI |
ZBVNTKPPYLNWHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)SCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


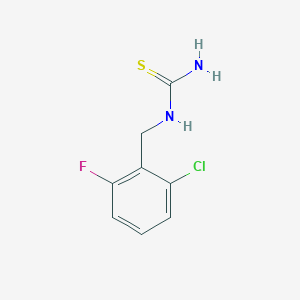

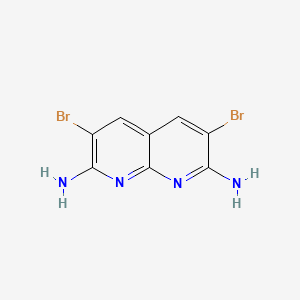
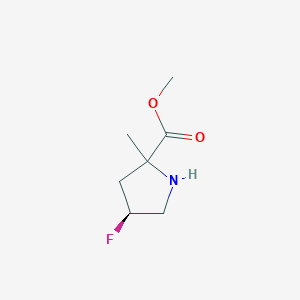
![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B12987859.png)

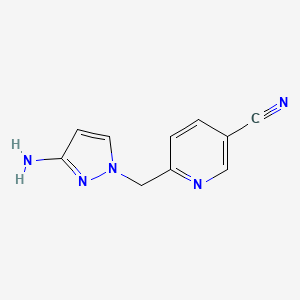
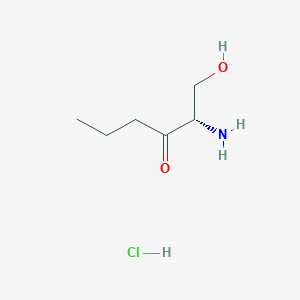
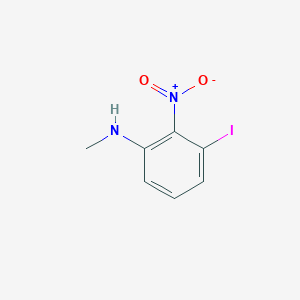
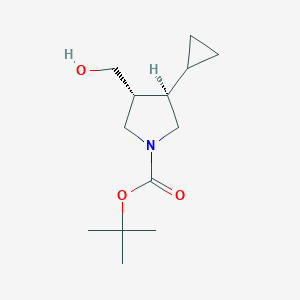

![2-Oxaspiro[4.4]nonan-6-amine](/img/structure/B12987899.png)
![6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12987915.png)
